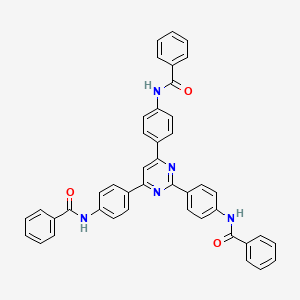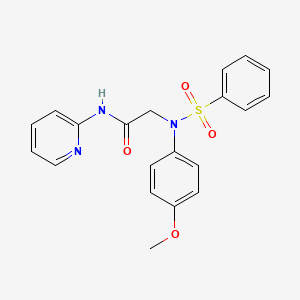
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine, also known as DEET, is a widely used insect repellent. DEET was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent worldwide. DEET is used to repel a variety of insects, including mosquitoes, ticks, fleas, and flies.
作用机制
The exact mechanism of action of N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine is not well understood. It is believed that this compound works by interfering with the ability of insects to detect and respond to odors. This compound may also interfere with the ability of insects to locate their hosts by disrupting the carbon dioxide gradient that is used by many insects to locate their hosts.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to affect the activity of enzymes involved in insect metabolism and to disrupt the function of insect ion channels. This compound has also been shown to affect the behavior of insects, causing them to avoid treated surfaces.
实验室实验的优点和局限性
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine is a widely used insect repellent that is readily available and relatively inexpensive. It is also effective against a wide range of insects, making it a useful tool for studying insect behavior and physiology. However, this compound has some limitations for lab experiments. It can be toxic to some non-target organisms, such as bees and butterflies, and it can be difficult to control the concentration of this compound in the environment.
未来方向
There are many future directions for research on N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine. One area of research is the development of new insect repellents that are more effective and less toxic than this compound. Another area of research is the study of the ecological and evolutionary impacts of this compound on non-target organisms. Finally, there is a need for more research on the mechanisms of action of this compound and other insect repellents, in order to develop more effective and targeted insect control strategies.
合成方法
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine is synthesized from m-toluic acid through a series of chemical reactions. The first step is the conversion of m-toluic acid to m-toluoyl chloride. This is followed by the reaction of m-toluoyl chloride with diethylamine to produce N,N-diethyl-m-toluamide. The final step involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride to produce this compound.
科学研究应用
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine is widely used in scientific research to study the behavior and physiology of insects. It is used to study insect olfaction, the ability of insects to detect and respond to odors. This compound has also been used to study the effects of insecticides on non-target organisms, such as bees and butterflies.
属性
IUPAC Name |
N'-(2,6-dimethylhept-5-enyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2/c1-7-17(12-11-16(5)6)13-15(4)10-8-9-14(2)3/h9,15H,7-8,10-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUIANVJABHCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![2-bromo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5168330.png)
![N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)
![2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5168343.png)
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)


![N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5168389.png)
![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)
acetic acid](/img/structure/B5168425.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5168428.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5168429.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5168432.png)
